molecular formula C25H26N2O5 B11160833 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11160833
M. Wt: 434.5 g/mol
InChI Key: VNIHIWUSUPKLNZ-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the pyrazoline ring and the benzochromenone structure. The synthetic route often starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazoline ring. The final step involves the condensation of the pyrazoline derivative with a suitable benzochromenone precursor under acidic or basic conditions .

Chemical Reactions Analysis

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system. This inhibition leads to an increase in the levels of acetylcholine, resulting in enhanced neurotransmission . Additionally, it can modulate oxidative stress pathways by scavenging reactive oxygen species and reducing oxidative damage to cells .

Comparison with Similar Compounds

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H26N2O5/c1-13-10-21-23(15-6-4-5-7-16(15)25(29)32-21)24(28)22(13)18-12-17(26-27-18)14-8-9-19(30-2)20(11-14)31-3/h8-11,17,26,28H,4-7,12H2,1-3H3

InChI Key

VNIHIWUSUPKLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=C(C=C5)OC)OC)O

Origin of Product

United States

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